N-((4-Nitrophenyl)methyl)acetamide
Overview
Description
N-((4-Nitrophenyl)methyl)acetamide is a chemical compound that is part of a broader class of organic compounds known as acetamides. These compounds are characterized by the presence of an acetamide group, which is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom. The specific structure of N-((4-Nitrophenyl)methyl)acetamide includes a nitro group attached to a benzene ring, which is further linked to the acetamide moiety. This structure is related to various other compounds studied for their physical, chemical, and spectral properties .
Synthesis Analysis
The synthesis of N-((4-Nitrophenyl)methyl)acetamide-related compounds often involves the use of starting materials such as nitrophenylacetonitrile and various aldehydes or ketones. For instance, a series of N-(1-(3-chlorophenyl)-3-aryl-3-oxopropyl)-2-(4-nitrophenyl)acetamides were synthesized using p-nitrophenylacetonitrile, m-chlorobenzaldehyde, and aryl methyl ketones, catalyzed by trifluoroacetic acid (TFA) via the Dakin–West reaction . This method provides a moderate reaction condition and a cost-effective synthesis approach.
Molecular Structure Analysis
The molecular structure of N-((4-Nitrophenyl)methyl)acetamide and its analogs has been extensively studied using various spectroscopic techniques. For example, the structure of related compounds such as N-(4-methylphenyl)-2,2-dichloroacetamide has been investigated using Fourier transform infrared (FTIR) and FT-Raman spectra, along with ab initio and DFT studies to determine structural and vibrational characteristics . Similarly, the crystal structure of N-(2-cyclooctylamino-4-nitrophenyl)acetamide has been determined, revealing the presence of N-H...O hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of N-((4-Nitrophenyl)methyl)acetamide and its derivatives can be influenced by the presence of substituents on the benzene ring. For instance, the presence of a nitro group can facilitate certain reactions, such as the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide selectively in one pot, catalyzed by Pd(II)-complexes . The nitro group can also be reduced to an amino group, as seen in the synthesis of N-(3-amino-4-methoxyphenyl)acetamide, an intermediate for azo disperse dyes .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-((4-Nitrophenyl)methyl)acetamide and related compounds are closely related to their molecular structure. The presence of a nitro group can significantly affect the compound's solvatochromic behavior, as seen in the study of N-(4-Methyl-2-nitrophenyl)acetamide, where the bifurcate hydrogen bond influences the IR spectrum and dipole moment in solution . The crystal structures of various substituted acetamides have been determined to understand their bonding parameters and molecular orientations .
Scientific Research Applications
Solvation Effects and Molecular Interactions
- N-(4-Methyl-2-nitrophenyl)acetamide, a molecule similar in structure to N-((4-Nitrophenyl)methyl)acetamide, forms complexes with solvents through a bifurcate hydrogen bond, showing a labile equilibrium influenced by temperature, phase state, and solvent properties. This behavior is significant in understanding solvent interactions and molecular stability in various environments (Krivoruchka et al., 2004).
Structural Analysis and Molecular Conformation
- Studies on compounds similar to N-((4-Nitrophenyl)methyl)acetamide, such as 2-Chloro-N-(3-methylphenyl)acetamide, have provided insights into molecular conformation, including bond orientations and intermolecular hydrogen bonding. This information is crucial for understanding the structural basis of molecular interactions and properties (Gowda et al., 2007).
Anticancer Properties
- Derivatives of N-((4-Nitrophenyl)methyl)acetamide have been synthesized and evaluated for their anticancer activity. Compounds like N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have shown promising results against human lung adenocarcinoma cells, indicating potential therapeutic applications in cancer treatment (Evren et al., 2019).
Design of Small Molecule Inhibitors
- The design and synthesis of derivatives of N-((4-Nitrophenyl)methyl)acetamide, such as oxadiazole derivatives, have been explored for inhibiting specific proteins like Collapsin response mediator protein 1 (CRMP 1), relevant in lung cancer treatment. This research highlights the role of these compounds in developing targeted therapies (Panchal et al., 2020).
Chemical Synthesis and Green Chemistry
- N-(3-Amino-4-methoxyphenyl)acetamide, structurally related to N-((4-Nitrophenyl)methyl)acetamide, has been synthesized using green chemistry principles. This approach emphasizes the importance of eco-friendly methods in chemical synthesis, particularly in producing intermediates for dyes (Zhang Qun-feng, 2008).
Development of Optical Indicators
- Research on N-((4-Nitrophenyl)methyl)acetamide derivatives has led to the development of compounds like B1 and B2, which act as optical indicators for OH- ions. These compounds' structures and optical properties have been extensively studied, demonstrating their potential in analytical applications (Wannalerse et al., 2022).
Safety And Hazards
properties
IUPAC Name |
N-[(4-nitrophenyl)methyl]acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(12)10-6-8-2-4-9(5-3-8)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQPYUAJBGXGCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10204774 | |
Record name | N-((4-Nitrophenyl)methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-nitrobenzyl)acetamide | |
CAS RN |
56222-10-7 | |
Record name | NSC 216075 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056222107 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 56222-10-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=216075 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-((4-Nitrophenyl)methyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10204774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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